molecular formula C17H19ClN4O6 B11427721 diethyl 1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11427721
M. Wt: 410.8 g/mol
InChI Key: KDDNOUCMRLTSDP-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl groups, a chloromethoxyphenyl group, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The resulting triazole intermediate is then subjected to further functionalization to introduce the ethyl, chloromethoxyphenyl, and carboxylate groups. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-DIETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,5-DIETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a candidate for therapeutic research.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with a similar core structure but lacking the additional substituents found in 4,5-DIETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE.

    3,5-Dimethyl-1H-pyrazole: Another heterocyclic compound with a similar ring structure but different substituents.

    4-Chloro-3-methylphenyl isocyanate: A compound with a similar chloromethoxyphenyl group but different overall structure.

Uniqueness

The uniqueness of 4,5-DIETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications. The presence of both ethyl and carboxylate groups, along with the chloromethoxyphenyl moiety, provides unique chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H19ClN4O6

Molecular Weight

410.8 g/mol

IUPAC Name

diethyl 1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C17H19ClN4O6/c1-4-27-16(24)14-15(17(25)28-5-2)22(21-20-14)9-13(23)19-10-6-7-12(26-3)11(18)8-10/h6-8H,4-5,9H2,1-3H3,(H,19,23)

InChI Key

KDDNOUCMRLTSDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=C(C=C2)OC)Cl)C(=O)OCC

Origin of Product

United States

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